molecular formula C19H18F2N2O4S2 B2999974 5-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 1705094-27-4

5-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

Cat. No.: B2999974
CAS No.: 1705094-27-4
M. Wt: 440.48
InChI Key: NNVZHZYSSSYLRH-UHFFFAOYSA-N
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Description

The compound 5-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a complex organic molecule featuring a thiazepane ring, a sulfonyl group, and a benzo[d]oxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Thiazepane Ring: Starting with a suitable precursor such as 2,5-difluoroaniline, the thiazepane ring is formed through a cyclization reaction involving sulfur and nitrogen sources under controlled conditions.

    Attachment of the Sulfonyl Group: The thiazepane intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Construction of the Benzo[d]oxazole Core: The final step involves the cyclization of an appropriate precursor to form the benzo[d]oxazole ring, which is then coupled with the thiazepane-sulfonyl intermediate under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonyl group to a thiol or sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, 5-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 5-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling.

Comparison with Similar Compounds

Similar Compounds

    5-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one: can be compared with other thiazepane and benzo[d]oxazole derivatives.

  • Compounds like 7-(2,5-difluorophenyl)-1,4-thiazepane and 3-methylbenzo[d]oxazol-2(3H)-one share structural similarities but lack the combined features of the target compound.

Uniqueness

The uniqueness of This compound lies in its combined structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-[[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]sulfonyl]-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O4S2/c1-22-16-11-13(3-5-17(16)27-19(22)24)29(25,26)23-7-6-18(28-9-8-23)14-10-12(20)2-4-15(14)21/h2-5,10-11,18H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVZHZYSSSYLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(SCC3)C4=C(C=CC(=C4)F)F)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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